molecular formula C8H15FN2 B1531548 (3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanamine CAS No. 2097995-92-9

(3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanamine

Cat. No. B1531548
CAS RN: 2097995-92-9
M. Wt: 158.22 g/mol
InChI Key: LFUHJYPZVUZFEB-UHFFFAOYSA-N
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Description

(3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanamine, also known as FABOM, is an organic compound with a unique structure and a wide range of applications. FABOM is a member of the bicyclic amine class of compounds, which are characterized by their ring-like structure and the presence of an amine group. FABOM has been studied extensively for its potential applications in medicinal chemistry, materials science, and other fields.

Scientific Research Applications

Comprehensive Analysis of (3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanamine Applications

Synthesis of Tropane Alkaloids: The compound’s structure is pivotal in the synthesis of tropane alkaloids , which are a class of chemicals with various biological activities. The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to tropane alkaloids, has garnered significant attention for its potential in creating stereoselective compounds .

Nematicidal Activity: Derivatives of (3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanamine have been explored for their nematicidal properties . These compounds have shown promising results against pinewood nematodes and root-knot nematodes, indicating potential as environmentally friendly and efficient nematicides .

Neurotransmitter Research: The compound’s similarity to structures that interact with serotonin (5-HT) receptors makes it a candidate for research into neurotransmitter activity. This could have implications for understanding various physiological activities and behaviors influenced by serotonin .

Development of New Pesticides: Given its nematicidal activity, there is potential for the compound to be used in the development of new pesticides . Its efficacy against nematodes suggests it could be part of a new class of less toxic, more environmentally friendly pesticides .

properties

IUPAC Name

(3-fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15FN2/c9-8(5-10)3-6-1-2-7(4-8)11-6/h6-7,11H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUHJYPZVUZFEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl}methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanamine
Reactant of Route 2
(3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanamine
Reactant of Route 3
(3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanamine
Reactant of Route 4
(3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanamine
Reactant of Route 5
(3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanamine
Reactant of Route 6
(3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanamine

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